2,4-dichloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}benzamide -

2,4-dichloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}benzamide

Catalog Number: EVT-4221536
CAS Number:
Molecular Formula: C21H23Cl2NO2
Molecular Weight: 392.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action

Given the structural similarity to other opioid receptor agonists like AH-7921 and U-47700, it is possible that 2,4-dichloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}benzamide also acts as an agonist at opioid receptors. This would involve binding to opioid receptors (primarily μ-opioid receptor (MOR) and potentially κ-opioid receptor (KOR)) and triggering downstream signaling pathways involved in pain modulation and other physiological processes [, ].

Relevance: Both AP01 and 2,4-dichloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}benzamide belong to the 1-benzamidomethyl-1-cyclohexyldialkylamine class of novel synthetic opioids (NSO). Both compounds share a central cyclohexyl ring with substitutions at position 1 and 4. They also feature a benzamide moiety with dichloro substitutions. The primary difference lies in the nature of the substituent at position 1 of the cyclohexyl ring: AP01 has a dimethylamino group, while the target compound has a 4-methoxyphenyl group.

3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700)

Relevance: U-47700 is a structural isomer of AH-7921 (3,4-dichloro-N-{[1 (dimethylamino)cyclohexyl]methyl}benzamide), which shares a close structural similarity with the target compound 2,4-dichloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}benzamide. All three compounds belong to the N-substituted cyclohexylmethylbenzamide class. They share a central cyclohexyl ring with a dimethylamino substitution and a benzamide moiety with dichloro substitutions. The key difference lies in the position of the dimethylamino group on the cyclohexyl ring and the position of the chloro-substitutions on the benzamide moiety.

Relevance: AH-7921 is also a member of the N-substituted cyclohexylmethylbenzamide class of novel synthetic opioids, exhibiting structural similarities to the target compound 2,4-dichloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}benzamide. Both compounds share a central cyclohexyl ring substituted at position 1 with a dimethylamino group and a benzamide moiety with dichloro substitutions. The distinction lies in the position of the dichloro substitutions on the benzamide moiety.

(±)‐cis‐3,4‐dichloro‐N‐methyl‐N‐[2‐(1‐pyrrolidinyl)‐cyclohexyl]‐benzamide (U-54494A)

Compound Description: (±)‐cis‐3,4‐dichloro‐N‐methyl‐N‐[2‐(1‐pyrrolidinyl)‐cyclohexyl]‐benzamide, commonly known as U-54494A, is a prototype compound known for its potent anticonvulsant activity and ability to block sodium channels.

Relevance: U-54494A serves as a prototype compound for the N-substituted cyclohexylmethylbenzamide class, sharing key structural elements with both 2,4-dichloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}benzamide and other related compounds like U-49524E and U-49132E. All these compounds share a central cyclohexyl ring substituted at position 2 with a pyrrolidinyl or piperidinyl group and a benzamide moiety with dichloro substitutions. The variations lie in the specific positions of the dichloro substitutions on the benzamide moiety and the nature of the substituent at the nitrogen atom of the benzamide.

Properties

Product Name

2,4-dichloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}benzamide

IUPAC Name

2,4-dichloro-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]benzamide

Molecular Formula

C21H23Cl2NO2

Molecular Weight

392.3 g/mol

InChI

InChI=1S/C21H23Cl2NO2/c1-26-17-8-5-15(6-9-17)21(11-3-2-4-12-21)14-24-20(25)18-10-7-16(22)13-19(18)23/h5-10,13H,2-4,11-12,14H2,1H3,(H,24,25)

InChI Key

ABPJMKQRLNOWHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCCC2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.